molecular formula C24H18FN3 B2662692 8-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932519-47-6

8-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2662692
CAS No.: 932519-47-6
M. Wt: 367.427
InChI Key: RZSLFANHKDGUQV-UHFFFAOYSA-N
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Description

8-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a fluorinated quinoline derivative. Fluorinated quinolines are known for their unique properties, including enhanced biological activity and stability. This compound is part of a broader class of heterocyclic compounds that have significant applications in various fields such as medicine, agriculture, and materials science .

Scientific Research Applications

8-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely depending on their specific structure and functional groups. Many quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .

Future Directions

The development of new quinoline derivatives with improved therapeutic effects is a major focus of current research . This includes the synthesis of functionalized quinoline derivatives and hybrids that have moieties with predetermined activities bound to the quinoline moiety .

Preparation Methods

The synthesis of 8-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves cyclization and cycloaddition reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the use of boron reagents and palladium catalysts to facilitate the coupling of aryl halides with aryl boronic acids .

Chemical Reactions Analysis

8-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Comparison with Similar Compounds

  • 7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline
  • Mefloquine
  • Brequinar®
  • Flosequinan

Properties

IUPAC Name

8-fluoro-1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3/c1-15-3-7-17(8-4-15)23-21-14-26-22-12-9-18(25)13-20(22)24(21)28(27-23)19-10-5-16(2)6-11-19/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSLFANHKDGUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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